molecular formula C13H11BClFO3 B1368681 (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 849062-39-1

(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1368681
CAS No.: 849062-39-1
M. Wt: 280.49 g/mol
InChI Key: GLLLLVYDIZNTKE-UHFFFAOYSA-N
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Description

“(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BClFO3 .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are well known . The preparation of compounds with this chemical group is relatively simple .


Molecular Structure Analysis

The molecular weight of “this compound” is 280.49 g/mol . The exact mass and monoisotopic mass are 280.0473802 g/mol .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are involved in various chemical reactions. For example, they can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 181-186 °C . It has a topological polar surface area of 49.7 Ų .

Scientific Research Applications

Fluorescence Studies

(H. S. Geethanjali et al., 2015) investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. They discovered deviations in the Stern–Volmer plots, indicating different conformers in the ground state due to intermolecular and intramolecular hydrogen bonding.

Synthesis Applications

Optical Modulation

A study by (B. Mu et al., 2012) demonstrated the use of phenyl boronic acids for optical modulation. They showed that the phenyl boronic acid's structure significantly impacts the photoluminescence quantum yield in single-walled carbon nanotubes.

Fluorine NMR Studies

(R. London et al., 1994) explored the interaction of 4-fluoro-substituted benzeneboronic acids with enzymes using Fluorine-19 NMR, revealing insights into the boronate species and dissociation rate constants.

Crystal Structure Analysis

The synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid were conducted by (Sasmita Das et al., 2003), contributing to the development of glucose sensing materials operating at physiological pH.

Boronic Acid Emission Treatment

(Tingting Zhang et al., 2021) discussed a novel method for treating boronic acid emission, which is significant in reducing resource loss and water pollution.

Fluorescence Sensitivity Studies

Research by (Rui Zhang et al., 2014) on monoboronic acids showed fluorescence quenching for d-fructose, highlighting the potential applications in saccharide sensing.

Sequential Fluorescence Probe

(M. Selvaraj et al., 2019) synthesized a boronic acid derivative for "on-off-on"-type relay fluorescence probing of Fe3+ and F- ions, indicating applications in biological imaging.

Boronic Acid Sensing Applications

A mini-review by (Karel Lacina et al., 2014) covered the diverse applications of boronic acids in sensing, biological labeling, protein manipulation, and therapeutic development.

Safety and Hazards

When handling “(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Boronic acids, including “(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid”, have shown promise in various fields of research, including medicinal chemistry . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLLVYDIZNTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584492
Record name {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-39-1
Record name {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-39-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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